![molecular formula C20H16BrN3O2 B368602 N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide CAS No. 920113-51-5](/img/structure/B368602.png)

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole and its derivatives have garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They have a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In some cases, this ring closure is followed by extensive derivatization of the ring system .

Molecular Structure Analysis

The benzimidazole pharmacophore resembles naturally occurring purine nucleotides . Compound 27, which contains a 4,5,6,7-tetrahydrothienopyridin-2-yl moiety and a methyl group at N1 of the benzimidazole core, revealed better potency against PARP-1 and PARP-2 .

Chemical Reactions Analysis

The preparation of benzimidazole derivatives often involves reactions with various reagents. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For example, one compound had a melting point of 130-135 °C .

Wissenschaftliche Forschungsanwendungen

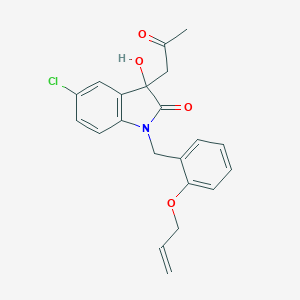

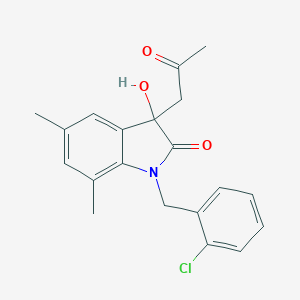

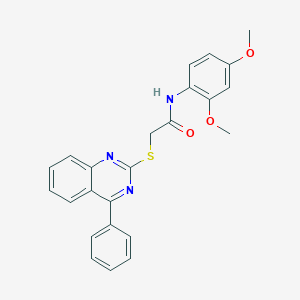

Synthesis and Characterization

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide and its derivatives have been synthesized and characterized through various chemical reactions and techniques. For instance, a study by Sethi et al. (2016) focused on the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives, including those with bromophenyl groups, through Mannich reaction. The synthesized compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating their potential in medical research applications. The structures of these compounds were elucidated using spectral and analytical techniques, highlighting the importance of thorough characterization in understanding their properties and potential applications (Sethi, Arora, Saini, & Jain, 2016).

Antimicrobial Activity

The antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives, including those similar in structure to N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide, has shown promising results. Compounds synthesized by Sethi et al. (2016) demonstrated effective antimicrobial properties against various microbial strains, such as Escherichia coli and Staphylococcus aureus. These findings suggest the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing research in combating microbial resistance (Sethi, Arora, Saini, & Jain, 2016).

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of synthesized benzimidazole derivatives with microbial proteins. Such studies provide insights into the mechanism of action of these compounds at the molecular level, aiding in the design and development of more effective antimicrobial agents. The research by Sethi et al. (2016) included in silico studies to define the interactions of their synthesized compounds with target proteins, contributing to the broader field of drug discovery and development (Sethi, Arora, Saini, & Jain, 2016).

Wirkmechanismus

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets

Mode of Action

The exact mode of action of this compound is currently unknown. Benzimidazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, disrupting protein function, or interfering with cell signaling pathways . The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Benzimidazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in cell growth, inflammation, and infection

Result of Action

Benzimidazole derivatives have been reported to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would need to be determined through further experimental studies.

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives have shown potential as anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies . The development of new entities targeting malignant cells is considered a high priority . Future research will likely focus on improving the efficacy and safety of these compounds.

Eigenschaften

IUPAC Name |

N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3O2/c21-15-9-7-14(8-10-15)13-24-17-5-2-1-4-16(17)23-19(24)12-22-20(25)18-6-3-11-26-18/h1-11H,12-13H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVUSOZSRLZPNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(3-methylbutyl)spiro[1,3-benzoxazine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B368533.png)

![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B368550.png)

![N-Butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methylacetamide](/img/structure/B368552.png)

![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)

![1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368554.png)

![N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368556.png)

![N-ethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-phenyl acetamide](/img/structure/B368557.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B368560.png)

![1-(2-Methoxyphenyl)-4-[1-(2-oxo-2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-o ne](/img/structure/B368561.png)

![1-(4-methylphenyl)-4-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368563.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(prop-2-en-1-yl)acetamide](/img/structure/B368564.png)